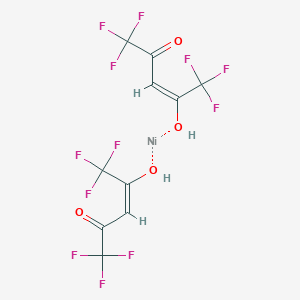
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel is a coordination compound where nickel is complexed with two molecules of 1,1,1,5,5,5-hexafluoropentane-2,4-dione
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel typically involves the reaction of nickel(II) salts with 1,1,1,5,5,5-hexafluoropentane-2,4-dione in the presence of a base. A common method is to dissolve nickel(II) acetate in a suitable solvent such as ethanol, followed by the addition of 1,1,1,5,5,5-hexafluoropentane-2,4-dione and a base like sodium hydroxide. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired complex precipitates out .
Industrial Production Methods
While specific industrial production methods for Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel can undergo various chemical reactions, including:
Substitution Reactions: The ligand exchange reactions where the hexafluoropentane-2,4-dione ligands can be replaced by other ligands.
Oxidation-Reduction Reactions: The nickel center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form adducts with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include other metal salts, organic ligands, and bases. Reaction conditions typically involve solvents like ethanol, methanol, or acetonitrile, and temperatures ranging from room temperature to slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new nickel complexes with different ligands, while redox reactions may produce nickel complexes in different oxidation states .
科学的研究の応用
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel has several scientific research applications:
Catalysis: It can act as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Materials Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of nickel and the effects of fluorinated ligands.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
作用機序
The mechanism by which Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel exerts its effects depends on the specific application. In catalysis, the nickel center often acts as the active site, facilitating the formation and breaking of chemical bonds. The hexafluoropentane-2,4-dione ligands can influence the electronic properties of the nickel center, enhancing its reactivity. In coordination chemistry, the compound’s ability to form stable complexes with various ligands is key to its function .
類似化合物との比較
Similar Compounds
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)copper: Similar in structure but with copper as the central metal.
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)palladium: Palladium replaces nickel in this analogous compound
Uniqueness
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel is unique due to the specific electronic and steric effects imparted by the hexafluoropentane-2,4-dione ligands. These effects can significantly influence the reactivity and stability of the nickel center, making it distinct from its copper and palladium analogs .
特性
CAS番号 |
14949-69-0 |
|---|---|
分子式 |
C10H8F12NiO6 |
分子量 |
510.84 g/mol |
IUPAC名 |
1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;nickel;dihydrate |
InChI |
InChI=1S/2C5H2F6O2.Ni.2H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;;2*1H2 |
InChIキー |
WJKVOHHIUHGEGU-UHFFFAOYSA-N |
SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ni+2] |
異性体SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Ni] |
正規SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.[Ni] |
Key on ui other cas no. |
14949-69-0 |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















